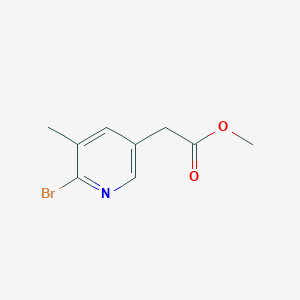
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a hydroxy group at the 5-position and a methoxy group at the 3-position of the pyridine ring, along with an ethanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone typically involves the reaction of appropriate pyridine derivatives with suitable reagents under controlled conditions. One common method involves the use of 3-methoxypyridine as a starting material, which undergoes hydroxylation at the 5-position followed by acylation at the 2-position to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1-(5-oxo-3-methoxypyridin-2-yl)ethanone.
- Reduction of the ethanone group can produce 1-(5-hydroxy-3-methoxypyridin-2-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethanone group can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
- 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone
- 1-(3-Hydroxy-5-methylpyridin-2-yl)ethanone
Comparison: 1-(5-Hydroxy-3-methoxypyridin-2-yl)ethanone is unique due to the specific positioning of the hydroxy and methoxy groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the hydroxy group at the 5-position rather than the 3-position can affect its ability to form hydrogen bonds and interact with biological targets.
Propriétés
Numéro CAS |
1256807-12-1 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
1-(5-hydroxy-3-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8-7(12-2)3-6(11)4-9-8/h3-4,11H,1-2H3 |
Clé InChI |
IQCPJYZOYZLMQA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


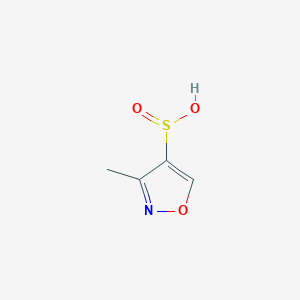
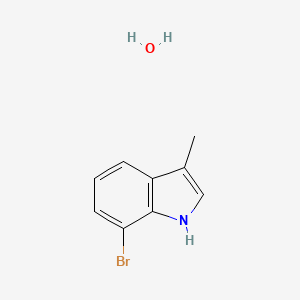


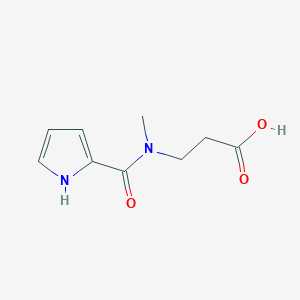
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)


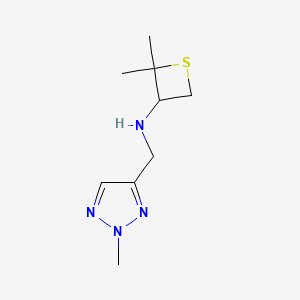
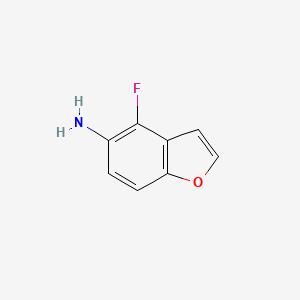
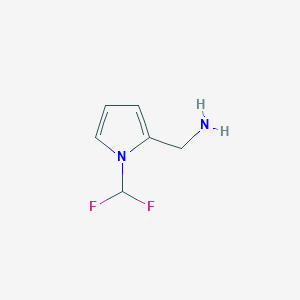
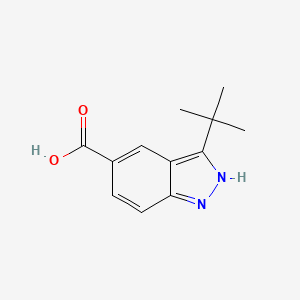
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)
